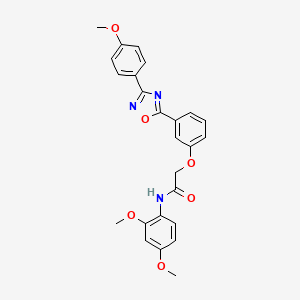

Tim-3-IN-2

Description

BenchChem offers high-quality Tim-3-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tim-3-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H23N3O6 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |

InChI |

InChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29) |

InChI Key |

CHBOMMCWIAPXIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Tim-3-IN-2: A Deep Dive into its Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the mechanism of action of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document details the core mechanism, summarizes key quantitative data, provides experimental protocols for cited assays, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Tim-3-IN-2 is a potent inhibitor of the Tim-3 receptor with a binding affinity (K_D) of 0.61 μM.[1][2] Its primary mechanism of action is the disruption of the interaction between Tim-3 and its key ligands, including Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9 (Gal-9).[1][2] By blocking these interactions, Tim-3-IN-2 effectively abrogates the immunosuppressive signals mediated by the Tim-3 pathway. This leads to the restoration of pro-inflammatory cytokine production and enhances the anti-tumor activity of T-cells, particularly against Acute Myeloid Leukemia (AML) cell lines.[1][2]

The Tim-3 signaling cascade is a critical negative regulator of immune responses. In T-cells, ligand binding to Tim-3 displaces HLA-B-associated transcript 3 (Bat3) from the cytoplasmic tail of Tim-3. This allows for the recruitment of tyrosine phosphatases that inactivate key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion and dysfunction.[3][4][5] Tim-3-IN-2, by preventing ligand engagement, is believed to maintain the association of Bat3 with the Tim-3 tail, thereby preserving T-cell activation and effector functions.

Quantitative Data Summary

The following table summarizes the key quantitative data for Tim-3-IN-2's activity.

| Parameter | Value | Assay | Source |

| Binding Affinity (K_D) | 0.61 μM | Biochemical Assay | [1][2] |

Further quantitative data on the IC50 and EC50 values of Tim-3-IN-2 in various cellular assays are detailed in the primary literature and can be requested for specific research applications.

Key Experimental Protocols

Tim-3 Binding Assay (Biochemical)

Objective: To determine the binding affinity of Tim-3-IN-2 to the Tim-3 receptor.

Methodology: A common method for this is a competitive binding assay using a fluorescently labeled known ligand of Tim-3.

-

Plate Coating: Recombinant human Tim-3 protein is immobilized on a high-binding 96-well plate.

-

Compound Preparation: A serial dilution of Tim-3-IN-2 is prepared.

-

Competition: The serially diluted Tim-3-IN-2 is added to the wells, followed by the addition of a constant concentration of a fluorescently labeled Tim-3 ligand (e.g., FITC-labeled Galectin-9).

-

Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

-

Washing: The plate is washed to remove unbound reagents.

-

Detection: The fluorescence intensity in each well is measured using a plate reader.

-

Data Analysis: The data is analyzed to calculate the IC50 value, which is then used to determine the binding affinity (K_D) through the Cheng-Prusoff equation.

T-Cell Activation Assay (Cellular)

Objective: To assess the effect of Tim-3-IN-2 on T-cell activation and cytokine production.

Methodology: This assay typically involves the co-culture of T-cells with target cells that express Tim-3 ligands.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD3+ T-cells are purified. Target cells (e.g., an AML cell line) are cultured separately.

-

Co-culture Setup: T-cells are co-cultured with the target cells at a specific effector-to-target ratio in a 96-well plate.

-

Compound Treatment: Tim-3-IN-2 is added to the co-culture at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., an anti-Tim-3 antibody) are included.

-

Incubation: The co-culture is incubated for a period of 24-72 hours to allow for T-cell activation.

-

Cytokine Measurement: The supernatant from each well is collected, and the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The cytokine levels in the Tim-3-IN-2 treated wells are compared to the vehicle control to determine the dose-dependent effect of the compound on T-cell activation.

Visualizations

Tim-3 Signaling Pathway

Caption: Tim-3 signaling pathway and the inhibitory action of Tim-3-IN-2.

Experimental Workflow for T-Cell Activation Assay

Caption: Workflow for a cellular T-cell activation assay.

Logical Relationship of Tim-3-IN-2's Mechanism

Caption: Logical flow of Tim-3-IN-2's mechanism of action.

References

Tim-3-IN-2: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (Tim-3) immune checkpoint. This document details the quantitative data associated with the compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.

Introduction

T-cell immunoglobulin and mucin domain 3 (Tim-3) is a critical negative immune checkpoint receptor that contributes to immune suppression in the tumor microenvironment.[1] Its expression on various immune cells, including exhausted T cells, is associated with a diminished anti-tumor immune response.[1][2] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy. While monoclonal antibodies targeting Tim-3 are in clinical development, the identification of small molecule inhibitors presents an alternative therapeutic modality.

Tim-3-IN-2 (also referred to as Compound A-41) is a first-in-class small molecule Tim-3 inhibitor identified through a pharmacophore-based virtual screening approach.[1][3] Preclinical data demonstrates its ability to disrupt the interaction between Tim-3 and its ligands, thereby restoring T-cell effector functions. This guide summarizes the key findings related to the discovery and preclinical characterization of Tim-3-IN-2.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tim-3-IN-2.

Table 1: Binding Affinity of Tim-3-IN-2

| Compound | Target | Binding Affinity (KD) | Assay Method | Reference |

| Tim-3-IN-2 (A-41) | Tim-3 | 0.61 μM | Biophysical Screening | [4][5] |

Table 2: Functional Activity of Tim-3-IN-2

| Assay | Cell Line(s) | Effect | Quantitative Metric | Reference |

| In vitro coculture assay | PBMCs/Kasumi-1 | Inhibited immunosuppressive function of TIM-3 | Submicromolar Activity | [1][2] |

| Cytokine Production Assay | Not specified | Reverses blockade of proinflammatory cytokine production | Not specified | [4][5] |

| T-cell Antitumor Activity | AML cell lines | Maximizes T-cell antitumor activity | Not specified | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Tim-3-IN-2.

Pharmacophore-Based Virtual Screening

The identification of Tim-3-IN-2 was achieved through a computational drug discovery approach.

Methodology:

-

Pharmacophore Model Generation: A structure-based pharmacophore model was developed based on the crystal structure of the Tim-3 protein in complex with a known ligand. The model identified key chemical features essential for binding, including hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions.[6]

-

Database Screening: A large chemical database (e.g., ZINC database) was screened in silico using the generated pharmacophore model as a filter.[7][8] Compounds from the database were flexibly aligned to the pharmacophore to identify molecules with matching chemical features in the correct 3D orientation.

-

Hit Filtering and Selection: The initial hits from the virtual screen were filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their docking poses within the Tim-3 binding site.[7]

-

Structure-Activity Relationship (SAR) by Catalog: Initial hit compounds were further optimized by searching for commercially available analogs with improved binding affinity and functional activity, leading to the identification of compound A-41 (Tim-3-IN-2).[1][3]

Biophysical Binding Assay

The direct binding of Tim-3-IN-2 to the Tim-3 protein was quantified to determine its binding affinity (KD). The specific biophysical method used (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) is detailed in the primary publication.

In Vitro T-cell and AML Cell Coculture Assay

This assay was designed to evaluate the ability of Tim-3-IN-2 to reverse Tim-3-mediated immunosuppression.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cocultured with a Tim-3-expressing acute myeloid leukemia (AML) cell line, such as Kasumi-1.[2]

-

Compound Treatment: The cocultured cells were treated with varying concentrations of Tim-3-IN-2 or a vehicle control.

-

T-cell Activation and Proliferation: T-cell activation was assessed by measuring the expression of activation markers (e.g., CD69, CD25) via flow cytometry. T-cell proliferation was measured using assays such as CFSE dilution or incorporation of tritiated thymidine.

-

Cytokine Production: The supernatant from the coculture was collected, and the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), were quantified using an enzyme-linked immunosorbent assay (ELISA).[2]

-

AML Cell Viability: The viability of the AML cells was assessed to determine the extent of T-cell-mediated killing.

Visualizations

The following diagrams illustrate the Tim-3 signaling pathway and the experimental workflow for the discovery of Tim-3-IN-2.

Figure 1: Tim-3 Signaling Pathway and Inhibition by Tim-3-IN-2.

Figure 2: Experimental Workflow for the Discovery of Tim-3-IN-2.

References

- 1. Tim-3 promotes cell aggressiveness and paclitaxel resistance through NF-κB/STAT3 signalling pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIM-3 Suppresses Anti-CD3/CD28-Induced TCR Activation and IL-2 Expression through the NFAT Signaling Pathway | PLOS One [journals.plos.org]

- 3. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tim-3-IN-2: A Small Molecule Inhibitor of the Tim-3 Immune Checkpoint

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its overexpression on various immune cells, including T-cells, regulatory T-cells (Tregs), and myeloid cells, is associated with a suppressed anti-tumor immune response. Tim-3-IN-2, also known as compound A-41, is a novel small molecule inhibitor designed to block the immunosuppressive functions of Tim-3. This technical guide provides a comprehensive overview of Tim-3-IN-2, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

Tim-3-IN-2 functions by directly binding to the Tim-3 receptor, thereby sterically hindering its interaction with key ligands such as Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9. By disrupting these interactions, Tim-3-IN-2 effectively reverses the Tim-3-mediated negative signaling pathways that lead to T-cell exhaustion and immune suppression. This blockade restores the effector functions of T-cells, including the production of pro-inflammatory cytokines, and enhances their anti-tumor activity.

Biochemical and Cellular Activity

The inhibitory activity of Tim-3-IN-2 has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for Tim-3-IN-2.

Table 1: Biochemical Activity of Tim-3-IN-2

| Assay Type | Parameter | Value |

| Microscale Thermophoresis (MST) | Binding Affinity (Kd) | 0.61 µM[1] |

Table 2: Cellular Activity of Tim-3-IN-2

| Assay Type | Cell Line | Parameter | Value |

| Ligand Displacement Assay (PtdSer) | Recombinant Tim-3 | IC50 | ~10 µM |

| Ligand Displacement Assay (CEACAM1) | Recombinant Tim-3 | IC50 | ~5 µM |

| Ligand Displacement Assay (Gal-9) | Recombinant Tim-3 | IC50 | ~20 µM |

| AML Co-culture IFN-γ Release | Kasumi-1/PBMCs | EC50 | ~2.5 µM |

| AML Cell Killing Assay | Kasumi-1/PBMCs | EC50 | ~5 µM |

Note: IC50 and EC50 values are estimated based on graphical data from the primary literature and should be considered approximate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Tim-3-IN-2.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity of Tim-3-IN-2 to the Tim-3 protein.

Materials:

-

Recombinant human Tim-3 protein (extracellular domain)

-

Tim-3-IN-2

-

Labeling dye (e.g., RED-tris-NTA)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

Monolith NT.115 instrument (NanoTemper Technologies)

-

Standard and hydrophilic capillaries

Procedure:

-

Labeling of Tim-3: Label the recombinant Tim-3 protein with the fluorescent dye according to the manufacturer's instructions.

-

Sample Preparation: Prepare a serial dilution of Tim-3-IN-2 in MST buffer. The final concentration range should typically span from low nanomolar to high micromolar.

-

Binding Reaction: Mix the labeled Tim-3 protein (at a constant concentration, typically in the low nanomolar range) with each concentration of the Tim-3-IN-2 serial dilution.

-

Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).

-

Capillary Loading: Load the samples into the appropriate capillaries.

-

MST Measurement: Perform the MST measurement using the Monolith NT.115 instrument.

-

Data Analysis: Analyze the MST data to determine the dissociation constant (Kd) by fitting the binding curve.

Ligand Displacement Assays

This protocol describes how to assess the ability of Tim-3-IN-2 to block the interaction between Tim-3 and its ligands.

Materials:

-

Recombinant human Tim-3 protein

-

Biotinylated ligands (PtdSer, CEACAM1, Gal-9)

-

Streptavidin-coated plates

-

Tim-3-IN-2

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection antibody (e.g., anti-Tim-3 antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Procedure:

-

Plate Coating: Coat streptavidin-coated plates with the biotinylated ligand and incubate. Wash the plates to remove unbound ligand.

-

Inhibitor Incubation: Add serial dilutions of Tim-3-IN-2 to the wells.

-

Tim-3 Incubation: Add a constant concentration of recombinant Tim-3 protein to all wells and incubate to allow binding to the immobilized ligand.

-

Washing: Wash the plates to remove unbound Tim-3.

-

Detection: Add the detection antibody and incubate. After a final wash, add the HRP substrate.

-

Measurement: Measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Tim-3-IN-2 and determine the IC50 value.

AML Co-culture and IFN-γ Release Assay

This cellular assay evaluates the functional effect of Tim-3-IN-2 on T-cell activation in the presence of AML cancer cells.

Materials:

-

Kasumi-1 (AML cell line)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with FBS, antibiotics, and IL-2

-

Tim-3-IN-2

-

Human IFN-γ ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Kasumi-1 cells in a 96-well plate.

-

PBMC Addition: Isolate PBMCs from healthy donor blood and add them to the wells containing Kasumi-1 cells at a specific effector-to-target ratio (e.g., 10:1).

-

Inhibitor Treatment: Add serial dilutions of Tim-3-IN-2 to the co-culture.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

IFN-γ Measurement: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-γ concentration against the Tim-3-IN-2 concentration to determine the EC50 value.

AML Cell Killing Assay

This assay assesses the ability of Tim-3-IN-2 to enhance T-cell-mediated killing of AML cells.

Materials:

-

Kasumi-1 cells stably expressing a reporter (e.g., luciferase)

-

Human PBMCs

-

Culture medium

-

Tim-3-IN-2

-

Lysis buffer and luciferase substrate

-

Luminometer

Procedure:

-

Co-culture Setup: Co-culture luciferase-expressing Kasumi-1 cells with human PBMCs at a defined effector-to-target ratio.

-

Inhibitor Treatment: Add serial dilutions of Tim-3-IN-2 to the co-culture.

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Lysis: Lyse the cells and add the luciferase substrate.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the number of viable Kasumi-1 cells.

-

Data Analysis: Calculate the percentage of cell killing for each concentration of Tim-3-IN-2 and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Tim-3 signaling pathway and the experimental workflow for evaluating Tim-3-IN-2.

Conclusion

Tim-3-IN-2 represents a promising small molecule inhibitor of the Tim-3 immune checkpoint. Its ability to disrupt the interaction between Tim-3 and its ligands translates into the reversal of T-cell exhaustion and the enhancement of anti-tumor immunity in preclinical models of acute myeloid leukemia. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of Tim-3 inhibitors. Continued research into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of Tim-3-IN-2 is warranted to fully elucidate its clinical potential.

References

The Role of Tim-3-IN-2 in Immune Checkpoint Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its inhibition presents a promising strategy to reinvigorate anti-tumor immunity, particularly in the context of acute myeloid leukemia (AML). While monoclonal antibodies targeting TIM-3 have entered clinical development, there is a growing interest in the development of small-molecule inhibitors. This technical guide focuses on Tim-3-IN-2 , a novel small-molecule inhibitor of TIM-3, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Core Concepts: Tim-3 Signaling and its Role in Immune Suppression

Tim-3 is a type I transmembrane protein expressed on various immune cells, including T-cells, regulatory T-cells (Tregs), natural killer (NK) cells, and myeloid cells. Its engagement with its ligands, such as phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and galectin-9 (Gal-9), triggers an inhibitory signaling cascade that dampens the immune response. In the context of cancer, particularly AML, Tim-3 is highly expressed on leukemic stem cells (LSCs) and contributes to an immunosuppressive tumor microenvironment, thereby promoting tumor growth and resistance to therapy.[1][2][3]

The signaling pathway initiated by Tim-3 ligand binding leads to the suppression of T-cell receptor (TCR)-mediated activation and a reduction in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[1][4][5] This results in a state of T-cell "exhaustion," characterized by diminished proliferative capacity and cytotoxic function.

Tim-3-IN-2: A Small-Molecule Approach to Immune Checkpoint Blockade

Tim-3-IN-2, also identified as compound A-41, is a potent and selective small-molecule inhibitor of Tim-3.[6][7] Its mechanism of action is centered on disrupting the interaction between Tim-3 and its various ligands, thereby blocking the downstream inhibitory signals and restoring immune cell function.

Mechanism of Action

Tim-3-IN-2 directly binds to the Tim-3 protein, preventing its engagement with PtdSer, CEACAM1, and Gal-9.[6] This blockade effectively reverses the Tim-3-mediated suppression of T-cell activity. The restoration of TCR signaling leads to an increase in the production of pro-inflammatory cytokines and enhances the cytotoxic capabilities of T-cells against tumor cells.

Figure 1: Mechanism of action of Tim-3-IN-2.

Quantitative Data Presentation

The preclinical evaluation of Tim-3-IN-2 has yielded significant quantitative data demonstrating its potential as an anti-cancer agent.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (KD) | 0.61 μM | Surface Plasmon Resonance (SPR) | [6] |

| IFN-γ Release | Significant rescue at 5 µM | Co-culture of PBMCs with recombinant Tim-3 | [8] |

| Ligand Interaction Blockade | Effective blockade of PtdSer, CEACAM1, and Gal-9 binding | Competitive ELISA | [8] |

Further quantitative data on the effects of Tim-3-IN-2 on T-cell mediated cytotoxicity against specific AML cell lines and in vivo efficacy from the primary literature are pending full-text analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Tim-3-IN-2 and similar Tim-3 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity of small-molecule inhibitors to the Tim-3 protein.

Objective: To quantify the binding kinetics and affinity (KD) of Tim-3-IN-2 to recombinant human Tim-3.

Materials:

-

Recombinant human Tim-3 protein

-

Tim-3-IN-2 (or other small molecule inhibitor)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization: Covalently immobilize the recombinant human Tim-3 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of Tim-3-IN-2 in running buffer.

-

Binding Analysis: Inject the different concentrations of Tim-3-IN-2 over the immobilized Tim-3 surface and a reference flow cell.

-

Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Figure 2: Workflow for SPR-based binding affinity determination.

T-Cell Cytokine Release Assay

This protocol details the assessment of the ability of Tim-3-IN-2 to restore pro-inflammatory cytokine production in T-cells.

Objective: To measure the effect of Tim-3-IN-2 on the release of IFN-γ from T-cells in a co-culture system.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human Tim-3 protein

-

Tim-3-IN-2

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

-

96-well cell culture plates

-

IFN-γ ELISA kit

Procedure:

-

Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate.

-

Co-culture Setup: Add recombinant human Tim-3 to the wells to induce an immunosuppressive state.

-

Inhibitor Treatment: Add varying concentrations of Tim-3-IN-2 to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-γ concentration against the Tim-3-IN-2 concentration to determine the IC50 value for cytokine release rescue.

Figure 3: Workflow for the T-cell cytokine release assay.

T-Cell Mediated Cytotoxicity Assay

This protocol describes how to evaluate the enhancement of T-cell killing of AML cells by Tim-3-IN-2.

Objective: To quantify the ability of Tim-3-IN-2 to increase the cytotoxic activity of T-cells against Tim-3-expressing AML cells.

Materials:

-

Effector cells: Activated human T-cells

-

Target cells: Tim-3 positive AML cell line (e.g., HL-60, Kasumi-1) labeled with a fluorescent dye (e.g., Calcein-AM) or expressing a reporter gene (e.g., luciferase)

-

Tim-3-IN-2

-

Cell culture medium

-

96-well plates (U-bottom for suspension cells)

-

Plate reader (fluorescence or luminescence) or flow cytometer

Procedure:

-

Target Cell Preparation: Label the AML target cells with a viability dye or use a reporter cell line.

-

Co-culture: Co-culture the labeled target cells with activated T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Inhibitor Treatment: Add a concentration range of Tim-3-IN-2 to the co-culture wells.

-

Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C.

-

Cytotoxicity Measurement:

-

Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a plate reader.

-

Luminescence-based: Add the luciferase substrate and measure the luminescence, where a decrease in signal indicates target cell lysis.

-

Flow cytometry-based: Stain the cells with a viability dye (e.g., 7-AAD) and analyze the percentage of dead target cells by flow cytometry.

-

-

Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the Tim-3-IN-2 concentration to determine the EC50 value.

Clinical Landscape and Future Directions

As of late 2025, clinical trials specifically evaluating the small-molecule inhibitor Tim-3-IN-2 have not been prominently reported. The clinical development of Tim-3 inhibitors is currently dominated by monoclonal antibodies such as Sabatolimab and Cobolimab, which are being investigated in various solid tumors and hematological malignancies, often in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[9][10]

The promising preclinical data for Tim-3-IN-2 and other emerging small-molecule Tim-3 inhibitors suggest a potential paradigm shift in immune checkpoint blockade.[11] Small molecules offer potential advantages over antibodies, including oral bioavailability, better tumor penetration, and potentially more manageable toxicity profiles. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of Tim-3-IN-2 and related compounds, as well as their evaluation in in vivo cancer models to pave the way for future clinical investigations. The development of orally available Tim-3 inhibitors could significantly broaden the therapeutic options for patients with AML and other cancers that are resistant to current immunotherapies.

References

- 1. Frontiers | One Stone, Two Birds: The Roles of Tim-3 in Acute Myeloid Leukemia [frontiersin.org]

- 2. Clinical roles of TIM-3 in myeloid malignancies and its importance in cellular therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One Stone, Two Birds: The Roles of Tim-3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TIM-3 Suppresses Anti-CD3/CD28-Induced TCR Activation and IL-2 Expression through the NFAT Signaling Pathway | PLOS One [journals.plos.org]

- 5. TIM-3 is Expressed on Activated Human CD4+ T Cells and Regulates Th1 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Small-Molecule TIM-3 Inhibitors for Acute Myeloid Leukemia Using Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Tim-3-IN-2 and T-cell Exhaustion Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the T-cell exhaustion pathway, the role of the immune checkpoint receptor Tim-3, and the profile of the small-molecule inhibitor, Tim-3-IN-2. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Chapter 1: The Landscape of T-Cell Exhaustion

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of key cytokines like IL-2, TNF-α, and IFN-γ.[1][2] This state is not a simple "off" switch but a distinct cellular differentiation program driven by persistent antigen exposure and inflammatory signals.[3][4]

Exhausted T-cells (Tex) are defined by sustained high expression of multiple inhibitory receptors, such as PD-1, Tim-3, CTLA-4, and LAG-3.[1][5] The developmental trajectory towards terminal exhaustion is a gradual process, often involving an intermediate, progenitor-exhausted T-cell population.[1][3] These progenitor cells, often marked by the transcription factor TCF1, retain self-renewal capacity and can differentiate into terminally exhausted cells upon continued antigen stimulation.[4] The entire process is orchestrated by a unique transcriptional landscape, with the transcription factor TOX being identified as a master regulator driving the exhausted phenotype.[2]

References

- 1. Frontiers | Exhausted CD8+T Cells in the Tumor Immune Microenvironment: New Pathways to Therapy [frontiersin.org]

- 2. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and molecular waypoints along the path of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of T cell exhaustion guiding next generation immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of Tim-3 Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor that plays a significant role in regulating immune responses. Its expression on various immune cells, including T cells and innate immune cells, is associated with immune exhaustion and tolerance in the tumor microenvironment and during chronic infections. Inhibition of the Tim-3 signaling pathway is a promising therapeutic strategy to reinvigorate suppressed immune cells and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effect of Tim-3 inhibition on cytokine production, with a focus on the small molecule inhibitor Tim-3-IN-2. We will explore the underlying signaling pathways, present available quantitative data on cytokine modulation, and provide detailed experimental protocols for assessing these effects.

Introduction to Tim-3 and Its Role in Immune Regulation

Tim-3 is a type I transmembrane protein that acts as a negative regulator of T cell function. It is expressed on a wide range of immune cells, including CD4+ T helper 1 (Th1) and CD8+ cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages. The interaction of Tim-3 with its ligands, most notably Galectin-9, triggers inhibitory signals that lead to T cell exhaustion, characterized by decreased proliferation and reduced production of key effector cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).

Tim-3-IN-2: A Small Molecule Inhibitor of the Tim-3 Pathway

While much of the research on Tim-3 blockade has focused on monoclonal antibodies, small molecule inhibitors such as Tim-3-IN-2 offer potential advantages in terms of oral bioavailability and tissue penetration. Tim-3-IN-2 is designed to disrupt the interaction between Tim-3 and its ligands, thereby blocking the downstream inhibitory signaling and restoring the effector functions of immune cells. The primary mechanism of action is the reversal of T cell exhaustion, leading to an enhanced anti-tumor immune response.

Effect of Tim-3 Inhibition on Cytokine Production

Inhibition of the Tim-3 pathway has been shown to significantly alter the cytokine secretion profile of immune cells, shifting the balance from an exhausted, immunosuppressive state to an active, pro-inflammatory state.

T Cell Cytokine Production

Upon Tim-3 blockade, exhausted T cells regain their ability to produce key effector cytokines. While specific quantitative data for Tim-3-IN-2 is limited in publicly available literature, studies using anti-Tim-3 antibodies provide a strong indication of the expected effects.

Table 1: Effect of Tim-3 Blockade on T Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)

| Cytokine | Cell Type | Effect of Tim-3 Blockade | Fold Change (Approx.) | Reference |

| IFN-γ | CD4+ T cells, CD8+ T cells | Increased Production | 2-5 fold | |

| IL-2 | CD4+ T cells, CD8+ T cells | Increased Production | 1.5-3 fold | |

| TNF-α | CD8+ T cells | Increased Production | 2-4 fold | |

| IL-17 | CD4+ T cells | Increased Production | 1.5-2.5 fold | |

| IL-6 | CD4+ T cells | Increased Production | 1.5-2 fold | |

| IL-4 | CD4+ T cells | No Significant Change | - | |

| IL-10 | CD4+ T cells | No Significant Change | - |

Note: The fold changes are estimations based on graphical data from the cited literature and may vary depending on the specific experimental conditions.

Innate Immune Cell Cytokine Production

Tim-3 is also expressed on innate immune cells, and its blockade can modulate their cytokine production. For instance, Tim-3 on macrophages and dendritic cells can suppress the production of pro-inflammatory cytokines.

Table 2: Effect of Tim-3 Blockade on Innate Immune Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)

| Cytokine | Cell Type | Effect of Tim-3 Blockade | Reference |

| IL-12 | Monocytes/Macrophages | Increased Production | |

| IL-6 | Monocytes/Macrophages | Decreased or No Change | |

| IL-10 | Monocytes/Macrophages | Increased Production | |

| TNF-α | Monocytes/Macrophages | No Significant Change |

Tim-3 Signaling Pathway

The inhibitory signal transduced by Tim-3 is initiated by the binding of its ligands, such as Galectin-9, to the extracellular domain. This leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of Tim-3, creating docking sites for downstream signaling molecules.

Caption: Tim-3 signaling pathway and the inhibitory action of Tim-3-IN-2.

Experimental Protocols

In Vitro T Cell Stimulation and Cytokine Measurement

This protocol outlines a general workflow for assessing the effect of Tim-3-IN-2 on cytokine production by T cells.

Caption: Experimental workflow for assessing the effect of Tim-3-IN-2 on T cell cytokine production.

Detailed Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ or CD8+ T cells from PBMCs using negative selection magnetic beads to a purity of >95%.

-

-

Cell Culture and Stimulation:

-

Culture isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Plate T cells at a density of 1 x 10^6 cells/mL in a 96-well flat-bottom plate.

-

Pre-incubate cells with varying concentrations of Tim-3-IN-2 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.

-

Stimulate T cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.

-

-

Cytokine Analysis:

-

After 24, 48, or 72 hours of incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

-

Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Alternatively, use a cytometric bead array (CBA) or Luminex assay for multiplex cytokine analysis.

-

-

Intracellular Cytokine Staining (Optional):

-

For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α).

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

-

Conclusion and Future Directions

The inhibition of the Tim-3 pathway represents a compelling strategy for cancer immunotherapy. Small molecule inhibitors like Tim-3-IN-2 hold the potential to reverse T cell exhaustion and enhance anti-tumor immunity by restoring the production of critical effector cytokines. While current quantitative data is predominantly based on antibody-mediated blockade, it provides a strong rationale for the therapeutic potential of Tim-3-IN-2. Further preclinical and clinical studies are warranted to fully elucidate the quantitative effects of Tim-3-IN-2 on the cytokine landscape and to optimize its therapeutic application, both as a monotherapy and in combination with other immunotherapies. The detailed experimental protocols provided herein offer a framework for researchers to investigate the immunomodulatory properties of this and other novel Tim-3 inhibitors.

Unraveling the Specificity of Tim-3-IN-2: A Technical Guide to On-Target Effects and the Exploration of Off-Target Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tim-3-IN-2 (also known as Compound A-41) has emerged as a promising small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (TIM-3) immune checkpoint.[1][2] As with any therapeutic candidate, a thorough understanding of its selectivity is paramount for predicting potential efficacy and safety. This technical guide provides a detailed overview of the currently available on-target pharmacological data for Tim-3-IN-2.

Crucially, as of the latest available information, specific experimental data detailing the off-target effects, comprehensive kinase profiling, or safety pharmacology of Tim-3-IN-2 has not been made publicly available in the primary scientific literature. Therefore, in addition to summarizing the known on-target interactions of Tim-3-IN-2, this document serves as an in-depth guide to the standard methodologies and experimental protocols employed to characterize the off-target profile of such a compound. This will provide a valuable framework for researchers and drug development professionals in interpreting future data and in the broader context of small molecule inhibitor development.

On-Target Pharmacology of Tim-3-IN-2

Tim-3-IN-2 was identified through a pharmacophore-based virtual screening approach as a direct binder to TIM-3.[1][3][4] Its primary mechanism of action is the disruption of TIM-3's interactions with its key ligands, thereby inhibiting the immunosuppressive signaling cascade.

Quantitative On-Target Data

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.61 µM | Not specified | [2] |

| Functional Inhibition | Blocks TIM-3 interaction with Phosphatidylserine (PtdSer), CEACAM1, and Galectin-9 (Gal-9) | In vitro assays | [2] |

| Cellular Activity | Reverses TIM-3-mediated blockade of proinflammatory cytokine production; Maximizes T-cell antitumor activity against AML cell lines | Co-culture assays | [2] |

The TIM-3 Signaling Pathway

The following diagram illustrates the canonical TIM-3 signaling pathway that is inhibited by Tim-3-IN-2.

Caption: The TIM-3 signaling pathway and the inhibitory action of Tim-3-IN-2.

Methodologies for Off-Target Profiling

The following sections detail the standard experimental approaches that would be employed to determine the off-target effects of a small molecule inhibitor like Tim-3-IN-2.

Kinase Profiling

Given that many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a comprehensive kinase panel screen is a critical step in preclinical development.

Objective: To determine the inhibitory activity of Tim-3-IN-2 against a broad panel of human kinases.

Methodology:

-

Compound Preparation: Tim-3-IN-2 is serially diluted to a range of concentrations (e.g., from 100 µM to 1 nM) in an appropriate solvent (e.g., DMSO).

-

Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. In a typical format, the kinase, a substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the test compound.

-

Kinase Panel: A diverse panel of recombinant human kinases (e.g., >400 kinases from different families) is used.

-

Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Detection:

-

Radiometric Assay: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unincorporated ³³P-ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.

-

Fluorescence-based Assay: These assays often rely on antibodies that specifically recognize the phosphorylated substrate or on changes in the chemical environment upon phosphorylation, leading to a change in fluorescence polarization or intensity.

-

-

Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are determined for any kinases that show significant inhibition (typically >50% inhibition at a high concentration, e.g., 10 µM).

Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful biophysical method to assess target engagement in a cellular context and can be adapted for unbiased off-target discovery.

Objective: To identify cellular proteins that are thermally stabilized or destabilized by Tim-3-IN-2, indicating direct binding.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a human T-cell line like Jurkat, or an AML cell line) is cultured to a sufficient density. Cells are treated with either vehicle (DMSO) or a high concentration of Tim-3-IN-2 (e.g., 10-50 µM) for a set period (e.g., 1 hour).

-

Thermal Challenge: The cell suspensions (for both vehicle and treated groups) are divided into aliquots and heated to a range of temperatures (e.g., from 37°C to 65°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

-

Cell Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles or sonication), and the soluble and aggregated protein fractions are separated by ultracentrifugation.

-

Protein Digestion and Labeling: The soluble protein fractions from each temperature point are collected. Proteins are digested into peptides (e.g., with trypsin), and the peptides from each sample are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each identified protein at each temperature is determined. "Melting curves" are generated for thousands of proteins. A shift in the melting temperature (Tm) of a protein in the drug-treated sample compared to the vehicle control indicates a direct interaction.

The following diagram illustrates the general workflow for off-target profiling.

Caption: A generalized workflow for characterizing the off-target effects of a small molecule inhibitor.

Safety Pharmacology Studies

Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems. A core battery of tests is typically conducted before first-in-human studies.

Objective: To assess the effects of Tim-3-IN-2 on the central nervous, cardiovascular, and respiratory systems.

Methodology:

-

Central Nervous System (CNS):

-

Test System: Rodents (e.g., rats or mice).

-

Procedure: A functional observational battery (FOB) is performed, which includes a systematic assessment of behavior (e.g., alertness, grooming), autonomic functions (e.g., salivation, body temperature), neuromuscular functions (e.g., gait, grip strength), and reactivity to stimuli. Motor activity is also quantified. Observations are made at various time points after administration of Tim-3-IN-2 at different dose levels.

-

-

Cardiovascular System:

-

Test System: Conscious, telemetered animals (e.g., dogs or non-human primates).

-

Procedure: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate without the stress of restraint. Following a baseline recording period, animals are administered Tim-3-IN-2, and cardiovascular parameters are recorded for an extended period (e.g., 24 hours). A hERG (human Ether-à-go-go-Related Gene) channel assay is also conducted in vitro to assess the risk of QT interval prolongation.

-

-

Respiratory System:

-

Test System: Rodents or large animals.

-

Procedure: Respiratory function (respiratory rate, tidal volume, and minute volume) is measured using whole-body plethysmography in conscious animals. Measurements are taken before and at multiple time points after the administration of Tim-3-IN-2.

-

Conclusion

While Tim-3-IN-2 shows promise as a specific inhibitor of the TIM-3 immune checkpoint, a comprehensive evaluation of its off-target effects is a critical next step in its preclinical development. The methodologies outlined in this guide, including broad kinase panel screening, proteome-wide cellular thermal shift assays, and a core battery of safety pharmacology studies, represent the gold standard for defining the selectivity and safety profile of a novel small molecule inhibitor. The data generated from such studies are indispensable for a thorough risk-benefit assessment and for guiding the progression of new therapeutic candidates towards clinical investigation.

References

- 1. Discovery of Small-Molecule TIM-3 Inhibitors for Acute Myeloid Leukemia Using Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scribd.com [scribd.com]

- 4. Structure-Based Rational Design of Constrained Peptides as TIM-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tim-3-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor, in various cell culture experiments. The provided protocols and data aim to facilitate research in immunology, oncology, and drug discovery by offering detailed methodologies and expected outcomes.

Introduction

Tim-3 is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[1][2][3] Its engagement with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), and CEACAM-1 leads to the suppression of anti-tumor immunity and the promotion of T-cell exhaustion.[3][4] Tim-3-IN-2 is a potent and specific inhibitor of Tim-3, functioning by blocking these ligand interactions and subsequently restoring immune cell effector functions.[4] These characteristics make Tim-3-IN-2 a valuable tool for investigating the role of the Tim-3 signaling pathway and for preclinical evaluation of Tim-3 blockade in various disease models.

Biochemical and Physical Properties of Tim-3-IN-2

A clear understanding of the inhibitor's properties is crucial for its effective application in cell culture.

| Property | Value | Reference |

| Target | T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) | [4] |

| Binding Affinity (KD) | 0.61 µM | [4] |

| Mechanism of Action | Blocks the interaction of Tim-3 with its ligands: PtdSer, CEACAM1, and Gal-9.[4] | [4] |

| Molecular Weight | 461.47 g/mol | [4] |

| Formulation | Typically supplied as a solid. | [4] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL).[4] | [4] |

| Storage | Store stock solutions at -20°C or -80°C.[4] | [4] |

Signaling Pathway Diagrams

The following diagrams illustrate the Tim-3 signaling pathway and the mechanism of action of Tim-3-IN-2.

Caption: Tim-3 signaling pathway leading to T-cell inhibition.

Caption: Mechanism of action of Tim-3-IN-2.

Experimental Protocols

The following are detailed protocols for key in vitro experiments using Tim-3-IN-2. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

Protocol 1: T-Cell Activation Assay

This protocol is designed to assess the effect of Tim-3-IN-2 on T-cell activation, measured by cytokine production.

Materials:

-

Human or mouse T cells (e.g., purified from PBMCs or splenocytes)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

Tim-3-IN-2 (dissolved in DMSO)

-

96-well cell culture plates

-

ELISA kit for IFN-γ or other relevant cytokines

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Plating: Seed T cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

-

Plate Coating: Pre-coat a separate 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before adding cells.

-

Inhibitor Treatment: Prepare serial dilutions of Tim-3-IN-2 in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the desired concentrations of Tim-3-IN-2 or vehicle control (DMSO) to the cells.

-

T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension. Transfer the cells to the anti-CD3 coated plate.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or other cytokines in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Viability Assessment: Assess cell viability in the remaining cell pellet using a suitable assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.

Protocol 2: Cytotoxicity Assay (Co-culture of Immune Cells and Cancer Cells)

This protocol evaluates the ability of Tim-3-IN-2 to enhance the cytotoxic activity of immune cells against cancer cells.

Materials:

-

Effector cells: Human or mouse T cells or NK cells

-

Target cells: A cancer cell line expressing Tim-3 ligands (e.g., various solid tumor or hematological malignancy cell lines)

-

Complete cell culture medium appropriate for both cell types

-

Tim-3-IN-2 (dissolved in DMSO)

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell staining)

Procedure:

-

Target Cell Plating: Seed target cancer cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

-

Effector Cell Preparation: Prepare effector cells (T cells or NK cells) in the same complete medium.

-

Co-culture Setup: Remove the medium from the target cells and add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

-

Inhibitor Treatment: Add Tim-3-IN-2 at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control to the co-culture wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cytotoxicity assay (typically 4-24 hours).

-

Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity assay kit according to the manufacturer's protocol.

Protocol 3: Flow Cytometry Analysis of Tim-3 Expression and T-cell Phenotype

This protocol is for analyzing the expression of Tim-3 on immune cells and characterizing T-cell populations following treatment.

Materials:

-

Immune cells (e.g., PBMCs, splenocytes, or cultured T cells)

-

Tim-3-IN-2

-

Cell culture medium and stimulants (if applicable)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against:

-

CD3, CD4, CD8 (for T-cell identification)

-

Tim-3

-

PD-1, Lag-3 (other exhaustion markers)

-

Ki-67 (proliferation marker)

-

IFN-γ, TNF-α (intracellular cytokine staining)

-

-

Fixation/Permeabilization buffer (for intracellular staining)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture immune cells with or without Tim-3-IN-2 and appropriate stimuli for the desired duration.

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Stain for surface markers (CD3, CD4, CD8, Tim-3, PD-1, etc.) by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining (Optional):

-

Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

-

Stain for intracellular markers (Ki-67, IFN-γ, etc.) by incubating with the respective antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

-

-

Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the expression of markers on different cell populations.

Quantitative Data Summary

The following table summarizes key quantitative data for Tim-3-IN-2 and a similar small molecule inhibitor, ML-T7, for comparative purposes. Researchers should note that optimal concentrations may vary depending on the specific cell line and assay conditions.

| Parameter | Tim-3-IN-2 | ML-T7 (for comparison) | Reference |

| Target | Tim-3 | Tim-3 | [4],[5][6] |

| Binding Affinity (KD) | 0.61 µM | Not Reported | [4] |

| In Vitro Activity | Reverses Tim-3-mediated blockade of proinflammatory cytokine production and maximizes T-cell antitumor activity against AML cell lines.[4] | Enhanced survival and antitumor activity of primary CD8+ CTLs and human CAR T cells. Reduced T-cell exhaustion in vitro. Promoted NK cell killing activity and DC antigen-presenting capacity.[5][6] | [4],[5][6] |

| Recommended Starting Concentration Range (In Vitro) | 0.1 - 10 µM (investigator to determine optimal concentration) | Not explicitly stated, but likely in a similar micromolar range. | General recommendation based on KD |

Experimental Workflow Diagram

Caption: General experimental workflow for using Tim-3-IN-2.

Conclusion

Tim-3-IN-2 is a valuable research tool for investigating the biology of the Tim-3 immune checkpoint. The protocols and data presented here provide a solid foundation for designing and executing cell culture experiments to explore the immunomodulatory effects of this inhibitor. As with any experimental system, optimization of concentrations, incubation times, and cell types is recommended to achieve the most robust and reproducible results.

References

- 1. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells [frontiersin.org]

- 3. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tim-3-IN-2 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in the regulation of immune responses.[1][2] Expressed on various immune cells, including T-cells, dendritic cells, and natural killer cells, TIM-3 is implicated in T-cell exhaustion and immune suppression within the tumor microenvironment.[1][2][3] Its interaction with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), High Mobility Group Box 1 (HMGB1), and Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1) triggers downstream signaling that dampens anti-tumor immunity.[1] Consequently, the development of TIM-3 inhibitors is a promising avenue in cancer immunotherapy.

Tim-3-IN-2 (also known as Compound A-41) is a novel, first-in-class small molecule inhibitor of TIM-3.[4][5][6] It has been identified through pharmacophore-based virtual screening and has demonstrated the ability to bind to TIM-3 with submicromolar affinity, block its interaction with key ligands, and inhibit its immunosuppressive functions in in-vitro co-culture assays.[4][6] These characteristics make Tim-3-IN-2 a valuable tool for preclinical research aimed at reversing T-cell exhaustion and enhancing anti-tumor immune responses.

This document provides detailed information on the solubility of Tim-3-IN-2, along with protocols for its preparation for in vivo studies. It should be noted that as a recently identified compound, published in vivo studies for Tim-3-IN-2 are not yet available. The provided in vivo protocol is therefore a recommended starting point based on common practices for similar small molecule inhibitors used in preclinical animal models.

Physicochemical Properties and Solubility

A comprehensive summary of the quantitative data for Tim-3-IN-2 is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and formulations for experimental use.

| Property | Data |

| Alternate Name | Compound A-41 |

| Molecular Formula | C₂₅H₂₃N₃O₆ |

| Molecular Weight | 461.47 g/mol |

| CAS Number | 1113126-49-0 |

| Binding Affinity (K D) | 0.61 μM for TIM-3 |

| Solubility | DMSO: ≥ 40 mg/mL |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Table 1: Summary of Physicochemical and Solubility Data for Tim-3-IN-2.

TIM-3 Signaling Pathway

Understanding the TIM-3 signaling pathway is essential for designing and interpreting experiments involving Tim-3-IN-2. The diagram below illustrates the key interactions and downstream effects of TIM-3 activation, which this inhibitor aims to block.

Figure 1: TIM-3 Signaling Pathway and Inhibition by Tim-3-IN-2.

Experimental Protocols

Preparation of Tim-3-IN-2 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Tim-3-IN-2, which can be further diluted for in vitro and in vivo applications.

Materials:

-

Tim-3-IN-2 (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out 1 mg of Tim-3-IN-2 powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of Tim-3-IN-2 (MW = 461.47 g/mol ), calculate the required volume of DMSO:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (μL) = (0.001 g / 461.47 g/mol ) / 0.01 mol/L * 1,000,000 μL/L ≈ 216.7 μL

-

-

Dissolution: Add 216.7 μL of anhydrous DMSO to the microcentrifuge tube containing the Tim-3-IN-2 powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Proposed Protocol for In Vivo Formulation and Administration

Disclaimer: The following protocol is a proposed methodology for the in vivo use of Tim-3-IN-2 and has not been validated in published studies. It is based on common formulation strategies for small molecule inhibitors with poor aqueous solubility. Researchers should perform their own formulation development and dose-range finding studies for their specific animal model and experimental goals.

Objective: To prepare a formulation of Tim-3-IN-2 suitable for intraperitoneal (i.p.) or oral (p.o.) administration in a murine cancer model.

Materials:

-

Tim-3-IN-2 (10 mM stock solution in DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, pyrogen-free tubes and syringes

Formulation (Example for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle):

-

Vehicle Preparation:

-

In a sterile tube, combine the vehicle components in the desired ratio. For a 1 mL final volume, this would be:

-

100 μL DMSO

-

400 μL PEG300

-

50 μL Tween 80

-

450 μL sterile saline or PBS

-

-

Vortex thoroughly to create a homogenous solution.

-

-

Dosing Solution Preparation (Example for a 10 mg/kg dose in a 20 g mouse):

-

Calculate the required dose per animal:

-

Dose (mg) = 10 mg/kg * 0.02 kg = 0.2 mg

-

-

Calculate the volume of stock solution needed:

-

Concentration of stock solution (mg/mL) = 10 mmol/L * 461.47 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.6147 mg/mL

-

Volume of stock (μL) = (0.2 mg / 4.6147 mg/mL) * 1000 μL/mL ≈ 43.3 μL

-

-

Prepare the final dosing solution:

-

Assuming a final injection volume of 200 μL per mouse, the volume of vehicle needed is 200 μL - 43.3 μL = 156.7 μL.

-

In a sterile tube, add 43.3 μL of the 10 mM Tim-3-IN-2 stock solution to 156.7 μL of the prepared vehicle.

-

Vortex thoroughly immediately before administration to ensure a uniform suspension.

-

-

Administration:

-

Administer the prepared dosing solution to the animals via the chosen route (e.g., intraperitoneal injection) at the desired frequency.

-

A vehicle-only control group should always be included in the study design.

Proposed Experimental Workflow for a First In Vivo Study

The following diagram outlines a logical workflow for an initial in vivo efficacy study of Tim-3-IN-2 in a syngeneic mouse tumor model.

Figure 2: Proposed Experimental Workflow for In Vivo Efficacy Study.

Conclusion

Tim-3-IN-2 represents a promising small molecule inhibitor for the exploration of TIM-3 pathway blockade in immuno-oncology. While in vivo data is not yet available, the provided protocols for its preparation and the proposed experimental workflow offer a solid foundation for researchers to begin investigating its therapeutic potential in preclinical models. Careful formulation development and dose-escalation studies will be critical first steps in elucidating the in vivo activity of this novel compound.

References

- 1. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Tim-3 Inhibition in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor implicated in T-cell exhaustion and immune suppression within the tumor microenvironment. Inhibition of the Tim-3 signaling pathway is a promising strategy in cancer immunotherapy. While in vivo data for the specific compound Tim-3-IN-2 is not publicly available, this document provides a comprehensive guide based on a representative small molecule Tim-3 inhibitor, ML-T7, for use in preclinical mouse models. These protocols and notes are intended to serve as a valuable resource for researchers designing and executing in vivo studies targeting the Tim-3 pathway.

Introduction

Tim-3 is a type I transmembrane protein expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1] Its engagement with ligands such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1 triggers inhibitory signals that dampen anti-tumor immunity.[1] Small molecule inhibitors targeting Tim-3 offer a promising therapeutic modality to reverse immune suppression and enhance anti-tumor responses. This document outlines recommended protocols for the in vivo application of small molecule Tim-3 inhibitors in mouse models, using data from the compound ML-T7 as a reference.

Data Presentation: In Vivo Dosage of a Representative Small Molecule Tim-3 Inhibitor

Due to the lack of publicly available in vivo dosage information for Tim-3-IN-2, the following table summarizes the experimentally validated dosage and administration for the comparable small molecule Tim-3 inhibitor, ML-T7.[2] This information can be used as a starting point for designing in vivo studies with novel Tim-3 inhibitors.

| Compound | Dosage Range | Route of Administration | Dosing Frequency | Mouse Model | Reference |

| ML-T7 | 10-50 mg/kg | Intraperitoneal (IP) | Every 2 days | Syngeneic tumor models | [2] |

Experimental Protocols

In Vivo Efficacy Study of a Small Molecule Tim-3 Inhibitor in a Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a small molecule Tim-3 inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

-

Small molecule Tim-3 inhibitor (e.g., ML-T7)

-

Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

6-8 week old immunocompetent mice (e.g., C57BL/6)

-

Sterile PBS

-

Calipers for tumor measurement

-

Syringes and needles for injection

2. Animal Model and Tumor Implantation:

-

Culture syngeneic tumor cells to ~80% confluency.

-

Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

3. Preparation of the Tim-3 Inhibitor Formulation:

-

Prepare the vehicle solution. A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

-

Dissolve the small molecule Tim-3 inhibitor in the vehicle to the desired stock concentration. Gentle warming or sonication may be required to achieve complete dissolution.

-

Prepare the final dosing solution by diluting the stock solution in sterile saline to the target concentration for injection.

4. In Vivo Administration:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Based on the representative data for ML-T7, administer the Tim-3 inhibitor at a dose between 10-50 mg/kg via intraperitoneal injection.[2]

-

Administer the vehicle solution to the control group.

-

Repeat the injections every 2 days for the duration of the study (e.g., 3 weeks).[2]

5. Monitoring and Endpoints:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Mandatory Visualizations

Tim-3 Signaling Pathway

Caption: Simplified Tim-3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation with Tim-3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating T-cell responses.[1][2] Expressed on various immune cells, including activated T-cells, Tim-3 is implicated in T-cell exhaustion, a state of dysfunction that arises during chronic infections and in the tumor microenvironment.[3][4] Engagement of Tim-3 by its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, triggers inhibitory signals that dampen T-cell activation and effector functions.[3] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy.

Tim-3-IN-2 is a small molecule inhibitor designed to block the interaction between Tim-3 and its ligands. By disrupting this inhibitory signaling pathway, Tim-3-IN-2 is expected to restore T-cell function, enhance anti-tumor immunity, and reverse the exhausted T-cell phenotype. This application note provides a detailed protocol for utilizing flow cytometry to assess the effect of Tim-3-IN-2 on T-cell activation.

Principle of the Assay

This protocol describes an in vitro assay to quantify the activation of human T-cells in the presence of the Tim-3 inhibitor, Tim-3-IN-2. Human peripheral blood mononuclear cells (PBMCs) are stimulated to induce T-cell activation and concurrently treated with varying concentrations of Tim-3-IN-2. The activation status of T-cells is then assessed by flow cytometry using specific fluorescently-labeled antibodies against key T-cell activation markers, such as CD69 and CD25. By comparing the expression of these markers on treated versus untreated cells, the efficacy of Tim-3-IN-2 in modulating T-cell activation can be determined.

Data Presentation

The following table summarizes illustrative quantitative data from a representative experiment evaluating the effect of Tim-3-IN-2 on the expression of T-cell activation markers. This data is intended to be exemplary of expected results and should be confirmed by individual researchers.

| Treatment Group | Concentration (µM) | % CD4+CD69+ T-cells | % CD8+CD69+ T-cells | % CD4+CD25+ T-cells | % CD8+CD25+ T-cells |

| Unstimulated Control | 0 | 2.5 | 3.1 | 4.2 | 5.5 |

| Stimulated + Vehicle (DMSO) | 0 | 45.8 | 52.3 | 68.7 | 75.4 |

| Stimulated + Tim-3-IN-2 | 0.1 | 55.2 | 61.8 | 75.1 | 81.3 |

| Stimulated + Tim-3-IN-2 | 1 | 68.4 | 75.1 | 85.3 | 89.2 |

| Stimulated + Tim-3-IN-2 | 10 | 72.1 | 79.8 | 88.9 | 92.6 |

Experimental Protocols

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 antibody (clone OKT3), functional grade

-

Anti-CD28 antibody (clone CD28.2), functional grade

-

Tim-3-IN-2 (dissolved in DMSO to a stock concentration of 10 mM)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fixable Viability Dye (e.g., eFluor™ 780)

-

Anti-Human CD3-PerCP-eFluor™ 710 (clone UCHT1)

-

Anti-Human CD4-APC (clone RPA-T4)

-

Anti-Human CD8-PE-Cyanine7 (clone SK1)

-

Anti-Human CD69-FITC (clone FN50)

-

Anti-Human CD25-PE (clone M-A251)

-

96-well round-bottom cell culture plates

-

Flow cytometer

Experimental Workflow

Detailed Protocol

1. Preparation of PBMCs

1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

1.2. Wash the isolated PBMCs twice with sterile PBS.